molecular formula C12H19N B1581870 N,N-Diisopropylaniline CAS No. 4107-98-6

N,N-Diisopropylaniline

Cat. No. B1581870
CAS RN: 4107-98-6
M. Wt: 177.29 g/mol
InChI Key: OVSARSKQWCLSJT-UHFFFAOYSA-N
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Description

N,N-Diisopropylaniline (DIPA) is an organic compound with the chemical formula C9H15N. It is a colorless liquid that is volatile and slightly soluble in water. DIPA is a common intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as an intermediate in the synthesis of organic polymers and as a catalyst in organic reactions.

Scientific Research Applications

Application 1: Synthesis of 4-Diisopropylamino Benzonitrile

  • Summary of the Application: N,N-Diisopropylaniline is used in the synthesis of 4-diisopropylamino benzonitrile . This compound is a derivative of benzonitrile and has potential applications in various fields of chemistry.
  • Results or Outcomes: The synthesis results in the formation of 4-diisopropylamino benzonitrile . The yield and purity of the product would depend on the specific conditions of the reaction.

Application 2: Synthesis of Naphthalene Diimide (NDI) Derivatives

  • Summary of the Application: N,N-Diisopropylaniline is used in the synthesis of naphthalene diimide (NDI) derivatives . These derivatives have been studied for their photophysical, thermal-activated conductivity, and electron transport properties .
  • Methods of Application: The synthesis involves the reaction of N,N-Diisopropylaniline with other reagents to form the NDI derivatives . The specific experimental procedures and technical details are not provided in the sources.
  • Results or Outcomes: The NDI derivatives show excellent photophysical and electronic properties, making them potential candidates for use as n-type semiconductor material in organic electronics . One of the derivatives, NO2P-NDI, also shows aggregation-induced emission, making it potentially useful in OLEDs or other biomedical applications as a luminescent material .

Application 3: Synthesis of 4-Diisopropylamino Benzonitrile

  • Summary of the Application: N,N-Diisopropylaniline is used for the synthesis of 4-diisopropylamino benzonitrile . This compound is a derivative of benzonitrile and has potential applications in various fields of chemistry.
  • Results or Outcomes: The synthesis results in the formation of 4-diisopropylamino benzonitrile . The yield and purity of the product would depend on the specific conditions of the reaction.

Application 4: Synthesis of High-Performance Polyimides

  • Summary of the Application: N,N-Diisopropylaniline is used in the synthesis of high-performance polyimides with good solubility and optical transparency . These polyimides are formed by the introduction of alkyl and naphthalene groups into diamine monomers .
  • Methods of Application: The synthesis involves a one-step electrophilic substitution reaction of N,N-Diisopropylaniline with other reagents to form the diamines . These diamines are then reacted with three commercial dianhydrides, via chemical imidization under microwave irradiation, to obtain nine types of polyimide (PI) .
  • Results or Outcomes: The introduction of alkyl side groups can improve the solubility and optical transparency of PIs . Moreover, due to the presence of the rigid naphthalene side groups, all the PIs possessed high thermal stability with a glass transition temperature (Tg) of over 290°C and a decomposition temperature at 5% weight loss of over 510°C under nitrogen .

Application 5: Synthesis of 6-(4-Bromophenyl)-3-Methoxy-5-Methyl-8-Oxabicyclo[3.2.1]Octa-3,6-Dien-2-One

  • Summary of the Application: N,N-Diisopropylaniline is used in the synthesis of 6-(4-bromophenyl)-3-methoxy-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one . The specific applications of this compound are not provided in the sources.
  • Results or Outcomes: The synthesis results in the formation of 6-(4-bromophenyl)-3-methoxy-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one . The yield and purity of the product would depend on the specific conditions of the reaction.

Application 6: Synthesis of N,N,N′,N′-Tetraisopropylbenzidine

  • Summary of the Application: N,N-Diisopropylaniline is used in the synthesis of N,N,N′,N′-tetraisopropylbenzidine . The specific applications of this compound are not provided in the sources.
  • Results or Outcomes: The synthesis results in the formation of N,N,N′,N′-tetraisopropylbenzidine . The yield and purity of the product would depend on the specific conditions of the reaction.

properties

IUPAC Name

N,N-di(propan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-10(2)13(11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSARSKQWCLSJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042189
Record name N,N-Diisopropylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diisopropylaniline

CAS RN

4107-98-6
Record name N,N-Bis(1-methylethyl)benzenamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diisopropylaniline
Source ChemIDplus
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Record name N,N-Diisopropylaniline
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Record name N,N-Diisopropylaniline
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Record name N,N-DIISOPROPYLANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
HC Brown, M Zaidlewicz, PV Dalvi - Organometallics, 1998 - ACS Publications
Borane adducts with selected N,N-dialkylanilines have been prepared and examined as hydroborating agents. The adduct H 3 B:NPhPr i 2 is a solid, considered less desirable than …
Number of citations: 40 pubs.acs.org
A Muñoz, T Vera, H Sidebottom, M Ródenas… - Atmospheric …, 2012 - Elsevier
The gas-phase degradation of propachlor (2-chloro-N-isopropylacetanilide), a widely used herbicide, was investigated under atmospheric conditions at the large outdoor European …
Number of citations: 28 www.sciencedirect.com
DJ Adams, B Johns, AN Vedernikov - Journal of Organometallic Chemistry, 2019 - Elsevier
Reactivity of K 2 [Pt IV CH 3 Cl 5 ] toward a series of substituted N,N-dimethylanilines 1a-1g, N,N-diisopropylaniline 1h and 2,6-substituted pyridines 2a-2b was investigated in 60% (vol.…
Number of citations: 5 www.sciencedirect.com
PP Wickham, KH Reuter, D Senanayake, H Guo… - Tetrahedron letters, 1993 - Elsevier
Reaction of halophenyl triflates with LDA in diisopropylamine at −78 C affords isomeric mixtures of halo-N,N-diisopropylanilines, occasionally accompanied by variable amounts of m-bis…
Number of citations: 19 www.sciencedirect.com
RJ Abraham, MA Cooper - Magnetic Resonance in Chemistry, 2020 - Wiley Online Library
The calculation of the 13 C and 15 N NMR chemical shifts by a combined molecular mechanics (Pcmodel 9.1/MMFF94) and ab initio (GIAO (B3LYP/DFT, 6‐31 + G(d)) procedure is used …
AR Katritzky, J Wu, S Rachwal - Organic preparations and …, 1991 - Taylor & Francis
N-(1-Methvlpropv1) aniline (12.-Aniline (55.88 g, 0.60 mol), butanone (129.80 g, 1.80 mol) and 1% platinum on alumina (3.0 g) were placed in a hydrogenation bomb. The bomb was …
Number of citations: 1 www.tandfonline.com
Y Shin, H Komber, D Caiola, M Cassinelli, H Sun… - …, 2020 - ACS Publications
The synthesis of a naphthalene diimide bithiophene copolymer P(EO-NDIT2) with branched, base-stable, and purely ether-based side chains is presented. Stille polycondensation …
Number of citations: 27 pubs.acs.org
C Meck, N Mohd, RP Murelli - Organic letters, 2012 - ACS Publications
α-Hydroxytropolones are a class of molecules with therapeutic potential against several human diseases. However, structure–activity relationship studies on these molecules have been …
Number of citations: 58 pubs.acs.org
M Da, J Kubicka, S Luliński, J Serwatowski - Tetrahedron letters, 2005 - Elsevier
The metalation of (quasi)alkoxy-substituted dibromobenzenes C 6 H 3 (OR)Br 2 with lithium diisopropylamide (LDA) has been investigated. For 1-(quasi)alkoxy-3,5-dibromobenzenes (R…
Number of citations: 35 www.sciencedirect.com
S Luliński, J Serwatowski - The Journal of Organic Chemistry, 2003 - ACS Publications
The metalation of selected oligobromobenzenes with lithium diisopropylamide (LDA) was investigated. 1,3-Dibromo-substituted benzenes were metalated without special precautions …
Number of citations: 80 pubs.acs.org

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